![molecular formula C15H14N2O B565661 (7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one CAS No. 365242-16-6](/img/structure/B565661.png)

(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

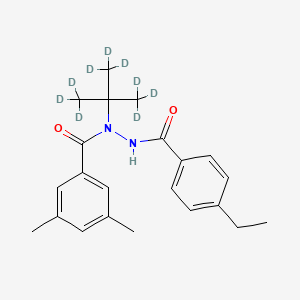

“(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one” is a chemical compound with the molecular formula C15H14N2O . It is an important scaffold for γ-Secretase Inhibitors .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the formation of a dimedone-derived tricarbonyl compound, followed by the formation of a pyrrole ring using the Paal-Knorr method to generate tetrahydroindole-6-ones. The final step involves the expansion of the ketone by following the Schmidt method to generate lactams .Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered heterocyclic ring fused with two benzene rings . The molecular weight is 238.285 Da and the monoisotopic mass is 238.110611 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of a dimedone-derived tricarbonyl compound, the formation of a pyrrole ring, and the expansion of the ketone . The synthesis of dibenzo-[b,e]azepin-6-one derivatives was carried out in the presence of CsF at 90 °C .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds: Azepine Derivatives and Pharmacological Potential

Seven-membered heterocyclic compounds, including azepine derivatives like (7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one, have garnered attention due to their significant pharmacological and therapeutic implications. Research indicates that these compounds are synthesized through ring expansion methods and have diverse biological properties. The literature emphasizes the need for further exploration in the biological domain, suggesting that N-containing seven-membered heterocycles present a promising area for future studies (Kaur, Garg, Malhi, & Sohal, 2021).

Neurobiological Insights from Antidepressant Studies

Studies on the antidepressant, tianeptine, which shares structural similarities with tricyclic antidepressants and potentially with this compound, reveal its role in modulating neurotransmitter systems and supporting brain structural and functional plasticity. This research provides insights into the neurobiological mechanisms underlying the therapeutic effects of such compounds in treating depressive disorders (McEwen & Olié, 2005).

Azepane-Based Drug Development

The structural diversity of azepane-based motifs, including those related to this compound, has been linked to a variety of pharmacological properties. Over 20 azepane-based drugs have received FDA approval, highlighting the potential of these compounds in treating diseases such as cancer, Alzheimer's, and microbial infections. The synthesis and development of azepane derivatives continue to be a vibrant area of medicinal chemistry, promising new therapeutic agents (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

Research on the degradation of nitrogen-containing compounds, which could include this compound, demonstrates the efficacy of advanced oxidation processes (AOPs) in mineralizing these recalcitrant substances. This approach is crucial for addressing the environmental persistence and potential toxicity of nitrogen-containing heterocyclic compounds in aquatic environments (Bhat & Gogate, 2021).

Exploration of High Energy Density Materials

The investigation into high-nitrogen azine energetic materials, closely related to the structural framework of this compound, highlights the potential application of such compounds in energy materials. Studies focus on the synthesis, analysis, and application of azine compounds, indicating their significant role in improving propellants, explosives, and gas generators (Yongjin & Shuhong, 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(7S)-7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18/h2-9,14H,16H2,1H3/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCIHHYNMAJVKX-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C3=CC=CC=C3[C@@H](C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60730972 |

Source

|

| Record name | (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365242-16-6 |

Source

|

| Record name | (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate](/img/structure/B565582.png)

![[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B565587.png)

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid](/img/structure/B565588.png)

![4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8](/img/structure/B565590.png)

![Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate](/img/structure/B565592.png)

![N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester](/img/structure/B565593.png)

![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3](/img/structure/B565595.png)

![(2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester-d6](/img/structure/B565600.png)